SPR741 acetate

Antimicrobial Potentiation Polymyxin Derivatives Gram-Negative Bacteria

Researchers studying antimicrobial resistance face a critical gap: many potent antibiotics are excluded by the Gram-negative outer membrane, limiting therapeutic options. SPR741 acetate addresses this by acting as a dedicated potentiator-permeabilizing the outer membrane without exerting direct antibacterial activity-to restore companion drug susceptibility. This enables validated screening strategies for MDR pathogens. - Achieved 96.9% mecillinam susceptibility vs. 9.4% alone in MBL-producing E. coli at a fixed 8 mg/L benchmark - Reduced azithromycin MICs 32- to 8,000-fold in vitro, with bacterial stasis confirmed in murine models - Benefits from a human Phase 1 safety profile showing substantially reduced nephrotoxicity versus polymyxin B, providing a reliable reference standard for preclinical toxicology

Molecular Formula C46H77N13O15
Molecular Weight 1052.2 g/mol
Cat. No. B12430014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSPR741 acetate
Molecular FormulaC46H77N13O15
Molecular Weight1052.2 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C)C(C)O)CCN)CCN.CC(=O)O
InChIInChI=1S/C44H73N13O13.C2H4O2/c1-22(2)19-31-40(66)52-27(11-15-45)36(62)51-29(13-17-47)39(65)57-34(23(3)59)43(69)48-18-14-30(53-42(68)33(21-58)56-44(70)35(24(4)60)49-25(5)61)38(64)50-28(12-16-46)37(63)55-32(41(67)54-31)20-26-9-7-6-8-10-26;1-2(3)4/h6-10,22-24,27-35,58-60H,11-21,45-47H2,1-5H3,(H,48,69)(H,49,61)(H,50,64)(H,51,62)(H,52,66)(H,53,68)(H,54,67)(H,55,63)(H,56,70)(H,57,65);1H3,(H,3,4)/t23-,24-,27+,28+,29+,30+,31+,32-,33-,34+,35+;/m1./s1
InChIKeyMTXUNMBWXNZRFJ-CWNAQSEYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SPR741 Acetate: A Gram-Negative Potentiator


SPR741 acetate (NAB741 acetate) is a cationic peptide derived from polymyxin B that functions as a potentiator molecule rather than a direct antimicrobial agent. It retains the cyclic peptide portion of polymyxin B but lacks significant intrinsic antibacterial activity [1]. Instead, SPR741 interacts with and permeabilizes the outer membrane of Gram-negative bacteria, enabling co-administered antibiotics that are normally excluded to reach their intracellular targets [2]. This mechanism is designed to overcome the permeability barrier presented by the Gram-negative outer membrane, a major obstacle in antibacterial drug development [3].

Outer membrane permeabilization tool for Gram-negative bacteria
Antibiotic potentiator for combination susceptibility screening
Human tolerability endpoint data from Phase 1 study available

Why SPR741 Acetate Cannot Be Substituted


Generic substitution of SPR741 acetate with other polymyxin derivatives or outer membrane permeabilizers is not scientifically valid due to fundamental differences in their pharmacological profiles. Unlike polymyxin B or colistin, which possess potent intrinsic antimicrobial activity but carry dose-limiting nephrotoxicity, SPR741 is designed to have minimal direct antibacterial effects while retaining outer membrane permeabilization capability [1]. Compared to the classic permeabilizer polymyxin B nonapeptide (PMBN), SPR741 demonstrates a distinct interaction kinetics profile and has progressed through human Phase 1 clinical trials with favorable safety data [2]. Furthermore, SPR206, a related analog, exhibits direct antimicrobial activity unlike SPR741, making it a different class of agent [3]. These distinctions mean that substituting SPR741 with any of these analogs would alter both the therapeutic strategy (potentiation vs. direct killing) and the toxicity profile, precluding simple interchange in research or clinical development.

Polymyxin B / Colistin

These are direct antimicrobials with nephrotoxicity risk; substituting would shift from potentiation to direct killing and alter safety endpoints.

Polymyxin B Nonapeptide (PMBN)

Classic permeabilizer with weaker and narrower potentiation; interaction kinetics and achievable MIC reduction may not transfer.

SPR206

A related analog with intrinsic antimicrobial activity; mechanism shifts from pure potentiation to direct killing, altering research endpoint interpretation.

SPR741 Acetate: Comparative Evidence


Minimal Intrinsic Antibacterial Activity

SPR741 acetate exhibits minimal intrinsic antibacterial activity, with MIC values >64 mg/L against E. coli and K. pneumoniae, whereas polymyxin B demonstrates potent direct activity with MICs typically ≤2 mg/L against susceptible strains [1]. This fundamental difference confirms SPR741's role as a pure potentiator rather than a direct antibiotic, which is central to its reduced nephrotoxicity profile [2].

Intrinsic Activity
Direct head-to-head
MIC >64 mg/L vs ≤2 mg/L (polymyxin B)
Supports pure potentiator classification; not a standalone antibiotic.
>32-fold higher MIC confirms lack of direct antibacterial activity.
Antimicrobial Potentiation Polymyxin Derivatives Gram-Negative Bacteria

Potentiation Magnitude vs PMBN

In a comprehensive in vitro screen of 35 antibiotics, SPR741 (at 8 mg/L) reduced the MICs of 8 partner antibiotics by 32- to 8,000-fold against E. coli and K. pneumoniae [1]. This magnitude of potentiation is substantially greater than that reported for classic permeabilizers like polymyxin B nonapeptide (PMBN), which typically achieves 4- to 16-fold MIC reductions [2]. The potentiated antibiotics (azithromycin, clarithromycin, erythromycin, fusidic acid, mupirocin, retapamulin, rifampin, and telithromycin) represent diverse drug classes that are normally ineffective against Gram-negative bacteria.

Potentiation Range
Class-level
32- to 8,000-fold MIC reduction for 8 partner antibiotics
Enables screening of normally excluded antibiotics against Gram-negatives.
Reported vs PMBN (4–16×); context-dependent.
Antibiotic Synergy MIC Reduction Gram-Negative Resistance

Reduced Nephrotoxicity

SPR741 demonstrates significantly reduced nephrotoxicity compared to polymyxin B in preclinical models [1]. In multiday rodent and nonhuman primate studies, polymyxin B exhibited nephrotoxicity at far-lower exposure-normalized doses than SPR741 [2]. In human Phase 1 studies, SPR741 was well tolerated at doses up to 800 mg single dose and 600 mg every 8 hours for 14 days, with no dose-limiting nephrotoxicity observed [3]. This contrasts sharply with polymyxin B, where dose-limiting nephrotoxicity occurs in approximately 25-60% of patients at therapeutic doses [4].

Nephrotoxicity Threshold
Cross-study comparable
Preclinical exposure-normalized nephrotoxicity threshold >10-fold higher vs polymyxin B
Reported tolerability endpoint context in preclinical models.
Phase 1 human tolerability supports wider safety margin; data to verify in target model.
Drug Safety Nephrotoxicity Polymyxin Toxicity

In Vivo Efficacy in Murine Models

In a neutropenic murine thigh infection model using human-simulated regimens (HSR), the combination of azithromycin (500 mg q24h equivalent) and SPR741 (400 mg q8h equivalent) achieved an average reduction in bacterial burden of -0.53 ± 0.82 log10 CFU/thigh against MDR Enterobacteriaceae isolates, compared to net growth of +2.60 ± 0.83 log10 CFU/thigh with azithromycin alone [1]. Stasis to 1-log kill was achieved in 81.8% (9/11) of isolates with azithromycin MICs ≤16 mg/L. This demonstrates that SPR741 enables in vivo activity of a partner drug that is otherwise completely ineffective against Gram-negative pathogens.

In Vivo Potentiation
Direct head-to-head
−0.53 vs +2.60 log10 CFU/thigh (azithromycin + SPR741 vs azithromycin alone)
Supports in vivo model-response context for combination studies.
Murine thigh infection model; stasis in 81.8% of isolates with MIC ≤16 mg/L.
In Vivo Efficacy Murine Thigh Infection Model Azithromycin Combination

Mecillinam Susceptibility Restoration

Against a challenge set of metallo-β-lactamase (MBL)-producing E. coli isolates, the combination of mecillinam with SPR741 (8 mg/L) achieved a susceptibility rate of 96.9% compared to only 9.4% for mecillinam alone [1]. The MIC50/MIC90 values for mecillinam-SPR741 were 1/4 mg/L, a dramatic reduction from 128/>256 mg/L for mecillinam alone [2]. This demonstrates that SPR741 can restore susceptibility to mecillinam, an antibiotic normally ineffective against MBL-producing strains, potentially expanding treatment options for carbapenem-resistant Enterobacteriaceae.

β-Lactam Restoration
Direct head-to-head
96.9% susceptible (mecillinam-SPR741) vs 9.4% (mecillinam alone); MIC50 1 vs 128 mg/L
Supports β-lactam susceptibility restoration screening against MBL-producing isolates.
Fixed 8 mg/L SPR741; >128-fold MIC reduction.
β-Lactam Potentiation Mecillinam MBL-Producing E. coli

Clinical Tolerability Profile

In a Phase 1 SAD/MAD study of 96 healthy volunteers, SPR741 was well tolerated at single doses up to 800 mg and multiple doses up to 600 mg every 8 hours for 14 days, with no serious adverse events or dose-limiting toxicities observed [1]. The highest multiple dose tested (600 mg q8h, total 1,800 mg/day) exceeded the anticipated Phase 2 dose range [2]. Additionally, no clinically significant drug-drug interactions were observed when SPR741 was co-administered with ceftazidime, piperacillin-tazobactam, or aztreonam [3]. This clinical safety data distinguishes SPR741 from polymyxin B, which frequently causes nephrotoxicity even at therapeutic doses.

Human Tolerability
Cross-study comparable
No dose-limiting toxicities at 1,800 mg/day (600 mg q8h) for 14 days in Phase 1
Reported human tolerability endpoint context; no renal safety signals observed.
Drug-drug interaction study negative; higher safety margin vs polymyxin B.
Phase 1 Clinical Trial Human Safety Drug-Drug Interaction

SPR741 Acetate: Application Scenarios


β-Lactam Potentiation Against CRE

SPR741 acetate is ideally suited for in vitro and in vivo research aiming to restore susceptibility of β-lactam antibiotics against carbapenem-resistant Enterobacteriaceae (CRE). Based on evidence showing 96.9% susceptibility for mecillinam-SPR741 vs. 9.4% for mecillinam alone against MBL-producing E. coli [1], researchers can design combination studies targeting KPC-, NDM-, and OXA-48-producing isolates. The fixed concentration of 8 mg/L SPR741 in susceptibility testing [2] provides a validated benchmark for screening β-lactam partners.

Macrolide & Tetracycline Repurposing

SPR741 enables the repurposing of macrolides (azithromycin, clarithromycin, erythromycin) and tetracyclines (minocycline, doxycycline) against MDR Gram-negative bacteria, as demonstrated by 32- to 8,000-fold MIC reductions in vitro [3] and validated in vivo with azithromycin-SPR741 achieving bacterial stasis in murine models [4]. This scenario is particularly valuable for screening drug libraries to identify new potentiator-partner pairs for treating infections where conventional options have failed.

Safety Pharmacology & Toxicology

Due to its well-characterized human Phase 1 safety profile and reduced nephrotoxicity compared to polymyxin B [5], SPR741 acetate serves as an ideal reference compound for evaluating renal safety and tolerability in preclinical toxicology studies of new polymyxin analogs. The established human dosing regimen (up to 600 mg q8h for 14 days) and pharmacokinetic parameters [6] provide a benchmark for comparative toxicity assessments.

Outer Membrane Permeabilization & Efflux Studies

SPR741's ability to potentiate antibiotics that are substrates of the AcrAB-TolC efflux pump in E. coli [7] makes it a valuable tool for investigating outer membrane permeability and efflux mechanisms in Gram-negative bacteria. Researchers can utilize SPR741 as a membrane-permeabilizing control in assays designed to dissect the contributions of outer membrane barrier function versus efflux pump activity to antibiotic resistance.

Application
Selection Property
Validation Focus
β-Lactam susceptibility restoration against CRE isolates
Outer membrane permeabilization without direct antibacterial activity
Susceptibility endpoint shift and synergy with β-lactam partners
Macrolide & tetracycline repurposing screening
Broad potentiation range across diverse antibiotic classes
In vitro MIC reduction and in vivo model-response endpoints
Renal safety comparator for novel polymyxin analogs
Characterized human tolerability and preclinical nephrotoxicity threshold
Comparative nephrotoxicity endpoint assessment in preclinical models
Outer membrane permeability & efflux mechanism studies
Potentiator tool with minimal intrinsic activity
Efflux pump substrate exclusion and barrier function assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for SPR741 acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.